molecular formula C22H25N3O B3012545 4-(1-butyl-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one CAS No. 841209-29-8

4-(1-butyl-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one

Cat. No. B3012545
CAS RN: 841209-29-8
M. Wt: 347.462
InChI Key: BENBGTCHFQSZMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of heterocyclic compounds is a significant area of research due to their potential applications in various fields such as pharmaceuticals and dyes. In the study presented in paper , an efficient synthesis method was developed for 4-amino-1H-benzo[4,5]imidazo[1,2-a]pyrimidin-2-one (I) through the reaction of 2-aminobenzimidazole with ethyl cyanoacetate, yielding excellent results. This compound served as a precursor for a series of novel phenylazopyrimidone dyes, which were synthesized by linking various aniline derivatives to the core structure. The synthesis process was characterized using UV–vis, FT-IR, and 1H NMR spectroscopic techniques, along with elemental analysis.

Molecular Structure Analysis

In paper , the molecular structure of a novel heterocyclic compound, 4-benzoyl-5-phenyl-2-(pyridin-2-yl)-3,3a-dihydropyrazolo[1,5-c]pyrimidin-7(6H)-one, was thoroughly investigated. The compound was characterized by FT-IR, NMR, Mass spectroscopy, and single-crystal X-ray diffraction methods. It crystallizes in the monoclinic space group P2(1)/n, with specific lattice parameters provided. The molecular geometry was optimized using density functional theory (DFT/B3LYP) with the 6-31+G(d, p) basis set, and the experimental data were found to be in excellent agreement with the calculated data.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were analyzed using various spectroscopic and crystallographic techniques. The studies provided insights into the absorption abilities of the phenylazopyrimidone dyes under different pH and solvent conditions . Additionally, the theoretical calculations in paper explored the molecular electrostatic potential (MEP), frontier molecular orbitals (FMOs), and non-linear optical (NLO) properties of the synthesized compound, contributing to a deeper understanding of its physical and chemical characteristics.

Scientific Research Applications

Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination Polymers with Cadmium(II) : A study by Li et al. (2012) explored the creation of novel 2D cadmium(II) coordination polymers. These polymers were synthesized using bis(imidazolyl) and zwitterionic dicarboxylate ligands, highlighting the role of imidazole derivatives in constructing complex structures with potential applications in catalysis, gas storage, and separation technologies (Li, Guo, Weng, & Lin, 2012).

Synthesis of Heterocyclic Compounds

Imidazo[1,2-a]pyridines Synthesis : Adib et al. (2011) described a one-pot synthesis method for imidazo[1,2-a]pyridines, demonstrating the utility of imidazole derivatives in synthesizing complex heterocyclic structures. This method emphasizes the versatility of such compounds in organic synthesis, offering efficient pathways to create molecules with potential pharmaceutical applications (Adib, Sheikhi, & Rezaei, 2011).

properties

IUPAC Name

4-(1-butylbenzimidazol-2-yl)-1-(3-methylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O/c1-3-4-12-24-20-11-6-5-10-19(20)23-22(24)17-14-21(26)25(15-17)18-9-7-8-16(2)13-18/h5-11,13,17H,3-4,12,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BENBGTCHFQSZMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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